

Application Note: Cyclin-A1 (385-395) Peptide Pull-Down Assays

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Compound of Interest

Compound Name: Cyclin-A1 (385-395)

Cat. No.: B1575099

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Targeting the C-Terminal Interface for Interactome Profiling

Introduction & Biological Context

Cyclin-A1 (CCNA1) is a tissue-specific cyclin, distinct from the ubiquitously expressed Cyclin-A2.^[1] While Cyclin-A2 is essential for somatic cell division, Cyclin-A1 is predominantly expressed in the testis (meiosis) and is aberrantly overexpressed in Acute Myeloid Leukemia (AML).^[1]

The peptide sequence 385-395 (SLIAAAAFCLA) is located in the C-terminal domain of human Cyclin-A1.^[1] Unlike the N-terminal "Cyclin Box" which binds CDK2, the C-terminal region is increasingly recognized as a scaffold for recruiting specific substrates and DNA repair factors (e.g., Ku70, Rb family).^[1]

Why Target Residues 385-395?

- Differential Interactome Mapping: This sequence helps distinguish Cyclin-A1 specific partners from general Cyclin-A2 binders.^[1]

- **Hydrophobic Interface Analysis:** The sequence is highly hydrophobic, suggesting it forms a buried alpha-helical interface involved in protein-protein interactions (PPIs).[1]
- **Therapeutic Screening:** In AML, blocking the interaction between the Cyclin-A1 C-terminus and its effectors (like E2F1 or DNA repair machinery) is a potential therapeutic strategy.[1] This peptide serves as a "bait" to identify these effectors.[1]

Experimental Design Strategy

The Challenge: Hydrophobicity

The sequence SLIAAAAFCLA is 81% hydrophobic. In a standard aqueous pull-down buffer, this peptide will aggregate or stick non-specifically to plasticware, leading to high background and false negatives.[1]

Expert Insight: You cannot use a standard biotin-linker.[1] You must use a PEGylated spacer (PEG4 or PEG12) to increase water solubility and push the peptide away from the streptavidin bead surface, allowing steric access for binding partners.

Bait Design Specifications

Component	Specification	Rationale
Sequence	SLIAAAAFCLA	Target epitope (Human CCNA1 385-395).
N-Terminus	Biotin-PEG4-	Biotin for capture; PEG4 spacer to prevent aggregation and steric hindrance.
C-Terminus	-Amide (CONH ₂)	Caps the charge to mimic the native internal protein structure.[1]
Purity	>95% (HPLC)	Essential to avoid truncation artifacts that miss the binding motif.
Control	AAALFILACAS	Scrambled sequence with identical hydrophobicity but disrupted structural motif.[1]

Detailed Protocol: Biotin-Streptavidin Pull-Down

Phase A: Lysate Preparation (The "Prey")

Target Cells: U937 or HL-60 (Leukemia lines) or Mouse Testis lysate.[1]

- Harvest Cells: Pellet

cells. Wash 2x with ice-cold PBS.[1]
- Lysis (Non-Denaturing): Resuspend pellet in 1 mL Modified RIPA Lysis Buffer.
 - Buffer Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.25% Sodium Deoxycholate, 1 mM EDTA, 5% Glycerol.[1]
 - Additives (Fresh): 1x Protease Inhibitor Cocktail, 1 mM PMSF, 1 mM Na₃VO₄ (Phosphatase inhibitor).[1]
 - Note: Avoid SDS.[1] The interaction at the 385-395 site is likely hydrophobic/conformational and SDS will disrupt it.
- Incubation: Rotate at 4°C for 30 mins.
- Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
- Pre-Clearing (Critical): Incubate lysate with 30 µL of unconjugated Streptavidin beads for 1 hour at 4°C. Spin down and keep the supernatant. This removes proteins that bind sticky beads non-specifically.[1]

Phase B: Peptide "Baiting"[1]

- Equilibration: Wash 50 µL of Streptavidin Magnetic Beads (e.g., Dynabeads M-280) 3x with Lysis Buffer.
- Peptide Loading: Resuspend beads in 200 µL PBS. Add 10 µg of Biotin-PEG4-CyclinA1(385-395) peptide.[1]
 - Control: Set up a separate tube with the Scrambled Biotin-peptide.[1]

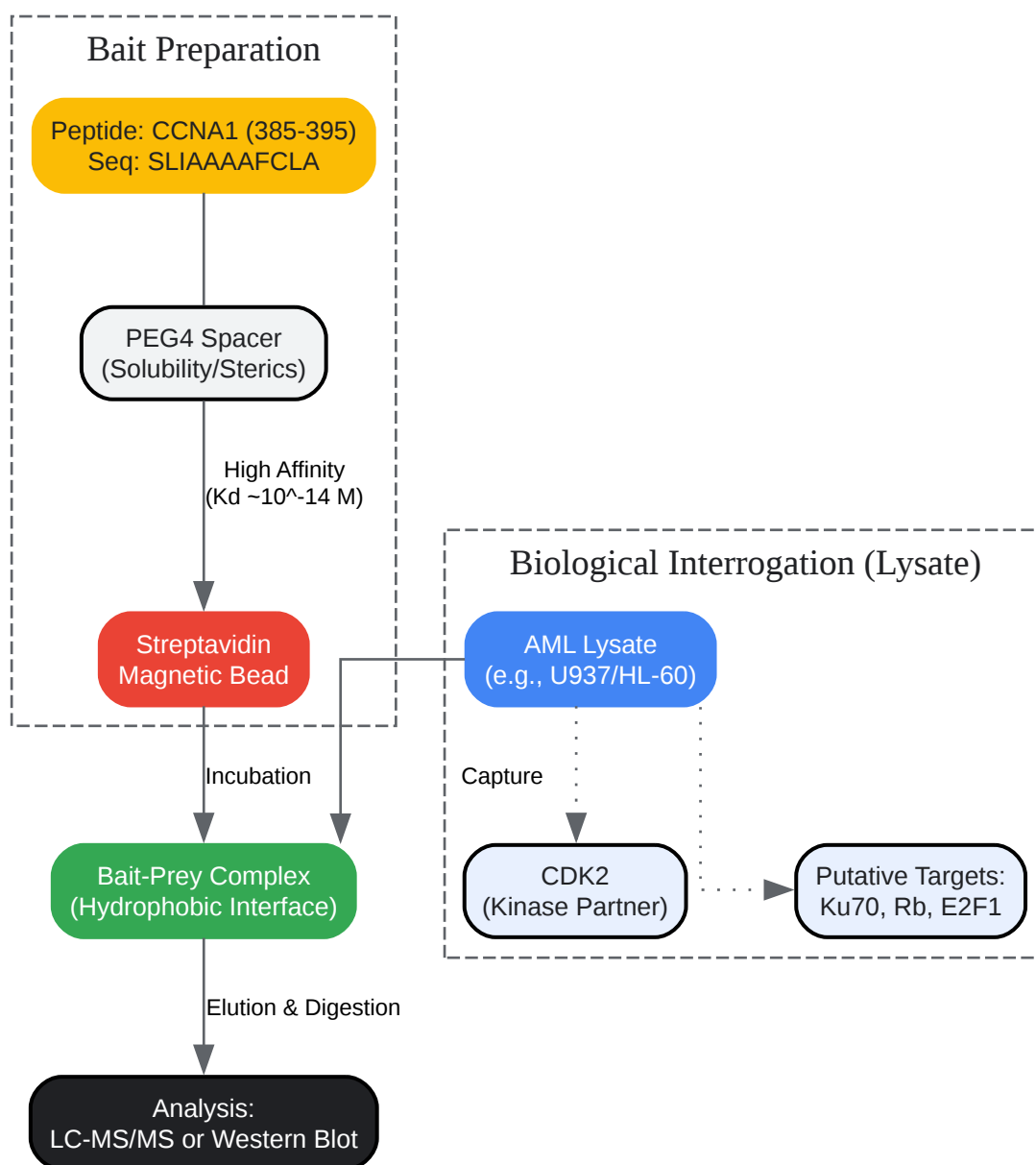
- Binding: Rotate for 1 hour at Room Temperature (RT).
- Wash: Wash beads 3x with PBS to remove unbound peptide.[\[1\]](#)

Phase C: The Pull-Down

- Interaction: Add 1 mg of Pre-Cleared Lysate (from Phase A) to the Peptide-Loaded Beads.
- Incubation: Rotate overnight at 4°C (or 2 hours at RT for strong interactions).
- Stringent Washing:
 - Wash 1: Lysis Buffer (High detergent).[\[1\]](#)
 - Wash 2: Lysis Buffer + 300 mM NaCl (High salt to break weak electrostatic bonds).[\[1\]](#)
 - Wash 3: PBS (To remove detergents before elution).[\[1\]](#)
- Elution:
 - For Western Blot: Add 30 μ L 2x Laemmli Sample Buffer + β -ME.[\[1\]](#) Boil at 95°C for 5 mins.
 - For Mass Spec: Elute with 0.1% RapiGest or 8M Urea if performing On-Bead Digestion.[\[1\]](#)

Pathway & Workflow Visualization

The following diagram illustrates the experimental logic and the putative signaling network being interrogated.



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Figure 1: Workflow for **Cyclin-A1 (385-395)** peptide pull-down, highlighting the necessity of PEG spacers for hydrophobic bait presentation.

Expected Results & Troubleshooting

Data Interpretation

Observation	Probable Cause	Solution
No Bands / Empty MS	Peptide aggregation due to hydrophobicity.[1]	Use PEG4 linker; Ensure 1% NP-40 is in the binding buffer. [1]
High Background	Non-specific hydrophobic binding.[1]	Increase wash stringency (500 mM NaCl) or add 0.1% Tween-20 to washes.[1]
CDK2 Not Detected	385-395 might not be the CDK binding site.	This region is C-terminal.[1] CDK2 binds the N-terminal Cyclin Box. You are likely pulling down substrates, not the kinase partner.[1]
Strong "Prey" Signal	Successful capture of interface partners.	Validate with Co-IP using full-length Cyclin-A1 antibody.

Validation Targets

Based on the C-terminal location of the peptide, successful pull-downs should be probed for:

- Ku70/Ku80: Involved in DNA double-strand break repair; known to interact with Cyclin-A1 [1].
[1]
- Rb (Retinoblastoma protein): Binds specific cyclin motifs [2].[1]
- E2F1: Transcription factor regulated by Cyclin A/CDK complexes [2].[1]

References

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Sources

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